N'-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE
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Overview
Description
N’-[(4-oxo-4H-chromen-3-yl)methylene]-1-benzofuran-2-carbohydrazide is a compound that belongs to the class of carbohydrazides. It is characterized by the presence of a chromene and benzofuran moiety linked through a methylene bridge. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) protein .
Preparation Methods
The synthesis of N’-[(4-oxo-4H-chromen-3-yl)methylene]-1-benzofuran-2-carbohydrazide typically involves the condensation of nicotinohydrazide with 4-oxo-4H-chromene-3-carbaldehyde. The reaction is usually carried out in an ethanol solution with the presence of a catalytic amount of triethylamine . The reaction mixture is refluxed for several hours, and the product is obtained after recrystallization from ethanol .
Chemical Reactions Analysis
N’-[(4-oxo-4H-chromen-3-yl)methylene]-1-benzofuran-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(4-oxo-4H-chromen-3-yl)methylene]-1-benzofuran-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The primary mechanism of action of N’-[(4-oxo-4H-chromen-3-yl)methylene]-1-benzofuran-2-carbohydrazide is its inhibition of the STAT5 protein. It selectively targets the SH2 domain of STAT5, preventing its activation and subsequent DNA binding . This inhibition disrupts the STAT5 signaling pathway, which is crucial for the proliferation and survival of certain cancer cells .
Comparison with Similar Compounds
N’-[(4-oxo-4H-chromen-3-yl)methylene]-1-benzofuran-2-carbohydrazide is unique due to its dual chromene and benzofuran structure. Similar compounds include:
N’-[(4-oxo-4H-chromen-3-yl)methylene]nicotinohydrazide: Shares the chromene moiety but differs in the hydrazide component.
3-Pyridinecarboxylic acid 2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazide: Similar in structure but with a different aromatic ring system. These compounds also exhibit biological activities, but their specific targets and efficacies can vary, highlighting the uniqueness of N’-[(4-oxo-4H-chromen-3-yl)methylene]-1-benzofuran-2-carbohydrazide in its selective inhibition of STAT5.
Properties
Molecular Formula |
C19H12N2O4 |
---|---|
Molecular Weight |
332.3g/mol |
IUPAC Name |
N-[(E)-(4-oxochromen-3-yl)methylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H12N2O4/c22-18-13(11-24-16-8-4-2-6-14(16)18)10-20-21-19(23)17-9-12-5-1-3-7-15(12)25-17/h1-11H,(H,21,23)/b20-10+ |
InChI Key |
ACEINHAVRVABLI-KEBDBYFISA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NN=CC3=COC4=CC=CC=C4C3=O |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)N/N=C/C3=COC4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NN=CC3=COC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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